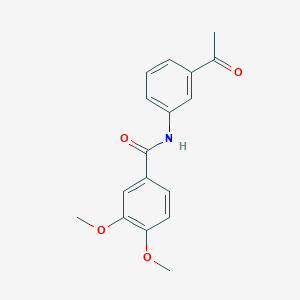

N-(3-acetylphenyl)-3,4-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

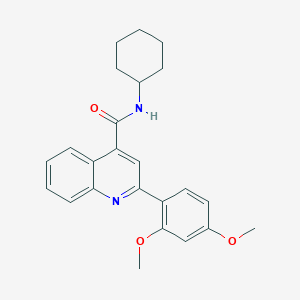

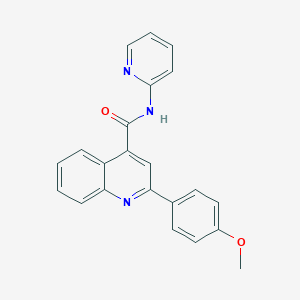

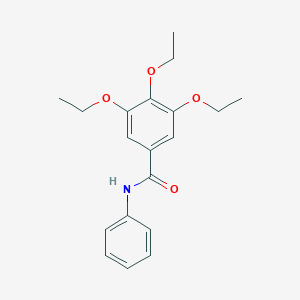

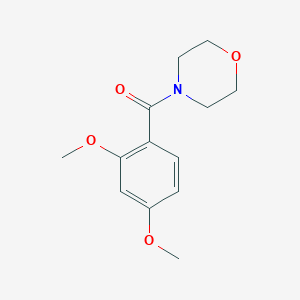

“N-(3-acetylphenyl)-3,4-dimethoxybenzamide” is likely a type of organic compound known as an amide, which is derived from carboxylic acids . The “3,4-dimethoxy” part suggests the presence of two methoxy (OCH3) groups on the benzene ring .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized via reactions involving amines . For instance, isothiocyanates can be synthesized from amines and phenyl isothiocyanate via a replacement reaction .Molecular Structure Analysis

The molecular structure of “this compound” would likely include a benzene ring with acetyl (CH3CO) and amide (CONH2) functional groups, as well as two methoxy (OCH3) groups .Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, similar compounds such as isocyanates are known to be reactive towards a variety of nucleophiles, including alcohols and amines .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For instance, “N-(3-acetylphenyl)-3-ethoxybenzamide” has a molecular weight of 283.32 g/mol and a topological polar surface area of 55.4 Ų .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthetic Pathways and Derivatives : Research has been conducted on synthesizing related benzamide derivatives and investigating their structural characteristics. For instance, studies on the synthesis and Heck cyclization of syn- and anti-atropisomers of related N-acyl-N-derivatives reveal insights into the molecular structure and potential synthetic applications of these compounds (Skladchikov, Suponitskii, & Gataullin, 2013). Another study on the regioselective ortho-acetoxylation/methoxylation of N-(2-benzoylphenyl)benzamides via substrate directed C–H activation highlights the precision in modifying chemical structures for desired outcomes (Reddy, Revathi, Reddy, & Yadav, 2011).

Characterization of Molecular Interactions : The molecular structure of related compounds has been a subject of study to understand the influence of intermolecular interactions on molecular geometry. Research into the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, for example, provides valuable information on the effects of dimerization and crystal packing on the molecular structure, which is crucial for understanding the compound's chemical behavior and potential applications (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Biological Activity and Applications

Potential Therapeutic Applications : Although direct studies on N-(3-acetylphenyl)-3,4-dimethoxybenzamide are limited, research into similar compounds provides a glimpse into the possible therapeutic uses of such chemicals. For instance, the synthesis and evaluation of antioxidant activities of phenol derivatives from related compounds highlight the potential for these chemicals to exhibit antioxidant properties, which could have implications for developing treatments against oxidative stress-related conditions (Artunç, Menzek, Taslimi, Gulcin, Kazaz, & Şahin, 2020).

Analytical and Sensor Applications : The development of sensors and analytical methods using related benzamide derivatives showcases the versatility of these compounds beyond therapeutic uses. A study on the simultaneous determination of N-acetylcysteine and acetaminophen by voltammetric method using a modified electrode highlights how derivatives of benzamides can be utilized in analytical chemistry for precise measurement of pharmaceutical compounds (Ensafi, Karimi-Maleh, Mallakpour, & Hatami, 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-11(19)12-5-4-6-14(9-12)18-17(20)13-7-8-15(21-2)16(10-13)22-3/h4-10H,1-3H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNDIQAPSXXUTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366803 |

Source

|

| Record name | N-(3-acetylphenyl)-3,4-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5557-22-2 |

Source

|

| Record name | N-(3-acetylphenyl)-3,4-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B186022.png)

![Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]-](/img/structure/B186031.png)

![N-Benzo[1,3]dioxol-5-yl-succinamic acid](/img/structure/B186044.png)

![3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B186046.png)

![3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186049.png)